molecular formula C17H18BrNO3 B253198 4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide

4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide

Cat. No. B253198
M. Wt: 364.2 g/mol
InChI Key: OVXSAHCEWRJAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been suggested to act as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for long periods. However, one of the limitations is the lack of information on its toxicity and potential side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the synthesis of analogs of this compound to improve its potency and selectivity. Additionally, the study of its toxicity and potential side effects is needed to determine its safety for use in humans. Finally, the investigation of its potential applications in material science and other fields is also an area of interest.

Synthesis Methods

The synthesis of 4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as a novel drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential as a precursor for the synthesis of functional materials.

properties

Product Name

4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-N-(4-ethylphenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C17H18BrNO3/c1-4-11-5-7-13(8-6-11)19-17(20)12-9-14(21-2)16(18)15(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20)

InChI Key

OVXSAHCEWRJAGE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC

Origin of Product

United States

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